[(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylmethylamine
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Overview
Description
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a cyclohexylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylmethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexylmethylamine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylmethylamine can be compared with other sulfonyl-containing compounds, such as:
- (4,5-Dichloro-2-methylphenyl)sulfonylamine
- 4,5-Dichloro-2-thiophenesulfonyl chloride
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications. This compound is unique due to its cyclohexylmethylamine moiety, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C14H19Cl2NO2S |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4,5-dichloro-N-cyclohexyl-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Cl2NO2S/c1-10-8-12(15)13(16)9-14(10)20(18,19)17(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
DDERHCWRQOTABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)Cl)Cl |
Origin of Product |
United States |
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